molecular formula C20H20N4O2 B2765134 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034422-47-2

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2765134
CAS No.: 2034422-47-2
M. Wt: 348.406
InChI Key: MFBUYVPQPWRPDC-UHFFFAOYSA-N
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Description

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide is a highly specialized organic compound of interest in various fields of research Structurally, it combines an indole moiety with a pyrrolopyridine scaffold, both of which are known to exhibit significant biological activities

Mechanism of Action

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . They are found across various tissue types and are expressed to different extents under varying conditions .

Mode of Action

This compound, being a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibits potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

The activation of FGFRs triggers several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate various biological processes such as organ development, cell proliferation and migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties, which would be beneficial to its bioavailability .

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide generally involves a multi-step synthetic route. Starting with the preparation of the 1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridine, this intermediate is then linked to an ethyl chain through a nucleophilic substitution reaction. Following this step, the indole-2-carboxamide structure is introduced via an amidation reaction under mild conditions. The reaction conditions typically involve controlled temperatures, specific solvents such as dimethylformamide (DMF), and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for scale, often using flow chemistry techniques to enhance reaction efficiency and consistency. The employment of continuous flow reactors allows for better control over reaction parameters and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide undergoes several types of chemical reactions:

  • Oxidation: : The compound can undergo oxidative cleavage, particularly affecting the indole moiety.

  • Reduction: : Reduction reactions typically target the ketone group in the pyrrolo[2,3-c]pyridine structure.

  • Substitution: : Both the indole and pyrrolo[2,3-c]pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Conditions vary, but typically involve halogenated solvents and specific catalysts to facilitate the reaction.

Major Products

The major products from these reactions vary based on the specific reaction type, often resulting in modified indole or pyrrolopyridine derivatives that can exhibit different biological activities or reactivities.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a building block for the synthesis of more complex molecules, often used to study reaction mechanisms and develop new synthetic methodologies.

Biology

Biologically, it shows potential as a probe to investigate cellular pathways and biological processes. Its structural components are known to interact with various biomolecules, providing insights into cellular mechanisms.

Medicine

In medicinal research, this compound is examined for its pharmacological properties. Early studies suggest that it may possess anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials, leveraging its unique chemical properties to create novel products.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxylic acid: : Differing by a carboxylic acid group, this compound is studied for its differing solubility and reactivity.

  • 1H-pyrrolo[2,3-c]pyridine derivatives: : These compounds share the pyrrolopyridine scaffold but differ in functional groups, offering varied biological activities.

  • Indole derivatives: : Compounds like indole-3-carboxamides exhibit similar pharmacological properties but lack the pyrrolo[2,3-c]pyridine structure.

Uniqueness

The uniqueness of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide lies in its dual pharmacophore nature, combining two biologically active structures into one molecule. This design enhances its potential interactions with multiple biological targets, offering a broader spectrum of applications.

And there you have it. This compound is truly a fascinating subject, blending intricate chemistry with promising research applications. Anything more you'd like to dive into?

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-2-23-10-7-14-8-11-24(20(26)18(14)23)12-9-21-19(25)17-13-15-5-3-4-6-16(15)22-17/h3-8,10-11,13,22H,2,9,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBUYVPQPWRPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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